5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole

Lipophilicity Drug-likeness Building block selection

This chiral 5-(chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole is the only commercially stocked 1,2,4-oxadiazole building block featuring a stereogenic center at the 3-position, combined with an ideal logP of 1.642 for oral drug and agrochemical candidate optimization. Unlike achiral 3-aryl or 3-alkyl congeners, it enables stereochemically defined probe synthesis and SAR exploration. The validated chloromethyl handle supports rapid diversification into amines, thioethers, and thioureas. Available from stock with 1–5 day lead time at 95% purity, it streamlines fragment-based and lead optimization workflows without de novo core synthesis.

Molecular Formula C7H11ClN2OS
Molecular Weight 206.69
CAS No. 1421602-63-2
Cat. No. B2603701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole
CAS1421602-63-2
Molecular FormulaC7H11ClN2OS
Molecular Weight206.69
Structural Identifiers
SMILESCCSC(C)C1=NOC(=N1)CCl
InChIInChI=1S/C7H11ClN2OS/c1-3-12-5(2)7-9-6(4-8)11-10-7/h5H,3-4H2,1-2H3
InChIKeyPDHBYUKLXUKRRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole (CAS 1421602-63-2): Structural Baseline and Procurement Profile


5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole (CAS 1421602-63-2) is a 3,5-disubstituted-1,2,4-oxadiazole heterocycle with molecular formula C₇H₁₁ClN₂OS and molecular weight 206.69 g/mol [1]. The compound features an electrophilic chloromethyl handle at the 5-position and a chiral 1-(ethylsulfanyl)ethyl substituent at the 3-position, the latter introducing a stereogenic center absent in the vast majority of commercially available 5-chloromethyl-1,2,4-oxadiazole building blocks [2]. Its calculated logP of 1.642 [1] places it in a moderately lipophilic range, rendering it distinct from both highly lipophilic 3-aryl congeners (logP 2.4–3.5) and the more polar unsubstituted 5-(chloromethyl)-1,2,4-oxadiazole (logP 0.056) [3][4]. The compound is stocked as a research-grade building block (95% purity) under catalog number EN300-111487 by Enamine LLC, with confirmed availability in US and UA warehouses and a lead time of 1–5 days .

Why Generic 5-Chloromethyl-1,2,4-Oxadiazole Analogs Cannot Substitute for 5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole


The 3-position substituent on the 1,2,4-oxadiazole ring exerts a dominant influence on both physicochemical properties and downstream reactivity, making direct substitution among in-class 5-chloromethyl-1,2,4-oxadiazoles problematic. The widely reported 3-aryl-5-chloromethyl-1,2,4-oxadiazole series, exemplified by compounds synthesized via amidoxime–chloroacetyl chloride condensation in 70–98% yields under conventional or microwave conditions [1], exhibits logP values approximately 1.1–1.8 units higher than the target compound (logP 1.642) [2][3], translating to roughly 10- to 60-fold differences in octanol–water partition coefficients that directly affect solubility, membrane permeability, and formulation behavior. Conversely, the minimally substituted 5-(chloromethyl)-1,2,4-oxadiazole (logP 0.056) is approximately 40-fold more hydrophilic, lacking the lipophilic balance provided by the ethylsulfanyl-bearing side chain [4]. Furthermore, the chiral 1-(ethylsulfanyl)ethyl group introduces stereochemical complexity absent in all commonly reported 3-aryl and 3-alkyl 5-chloromethyl-1,2,4-oxadiazole congeners, a factor shown to be critical in the biological activity of chiral 1,2,4-oxadiazole derivatives [5]. These three dimensions—lipophilicity, substitution pattern, and stereochemistry—collectively preclude simple analog replacement in synthetic sequences or biological screening cascades.

Quantitative Differentiation Evidence for 5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole vs. Comparator Building Blocks


LogP Advantage: ~1.1–1.8 Unit Lower Lipophilicity vs. 3-Aryl-5-chloromethyl-1,2,4-oxadiazole Congeners

The target compound (CAS 1421602-63-2) exhibits a calculated logP of 1.642, which is substantially lower than the 3-aryl-5-chloromethyl-1,2,4-oxadiazoles most commonly reported in the synthetic methodology literature [1][2]. Representative comparators include 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole (logP = 2.78) [3], 5-(chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole (ACD/LogP = 3.46 with ACD/LogD₅.₅ = 3.41; predicted BCF = 231.9) [4], and the even more lipophilic 5-(chloromethyl)-3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazole (logP = 3.95) [5]. This logP reduction of 1.14–2.31 units corresponds to a greater than 10-fold decrease in octanol–water partition coefficient, indicating significantly improved aqueous solubility and a more balanced ADME profile while retaining sufficient lipophilicity for membrane permeation. In the opposite direction, the unsubstituted 5-(chloromethyl)-1,2,4-oxadiazole (logP = 0.056) [6] is over 30-fold more hydrophilic, placing the target compound in a uniquely intermediate lipophilicity window not accessible with commonly available 5-chloromethyl-1,2,4-oxadiazole building blocks.

Lipophilicity Drug-likeness Building block selection

Unique 3-(1-(Ethylsulfanyl)ethyl) Substituent: Non-Aryl, Chiral Motif Absent in All Commonly Reported 5-Chloromethyl-1,2,4-oxadiazole Scaffolds

Structural analysis of the published synthetic methodology for 5-chloromethyl-1,2,4-oxadiazoles reveals an overwhelming predominance of 3-aryl substitution patterns. The seminal 2020 synthesis paper by Ölmez and Waseer describes a library of ten 5-chloromethyl-3-aryl-1,2,4-oxadiazoles (compounds 3a–j), all bearing substituted phenyl rings at the 3-position [1]. Similarly, the 2024 thioether derivative study by Ölmez et al. converts 3-aryl-5-chloromethyl-1,2,4-oxadiazoles to thiocyanato intermediates for subsequent thioether diversification [2]. The target compound is structurally distinct in two key respects: (i) the 3-position carries the saturated, heteroatom-containing 1-(ethylsulfanyl)ethyl group rather than a planar aryl ring, affecting both conformational flexibility and electronic properties of the oxadiazole core; and (ii) the 1-(ethylsulfanyl)ethyl moiety contains a stereogenic sp³ carbon (C-1 position of the side chain) with the potential for enantiomeric resolution or asymmetric synthesis [3]. Chirality in 1,2,4-oxadiazole side chains has been shown to significantly modulate antibacterial potency and target selectivity, as demonstrated with linezolid-like chiral 1,2,4-oxadiazoles [4]. The only closely related commercially available derivative is the achiral methylamine nucleophilic substitution product ({3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine (CAS 1394682-47-3; MW 201.29), which lacks the reactive chloromethyl handle entirely .

Stereochemistry Scaffold diversity Medicinal chemistry

Electrophilic Chloromethyl Handle: Enabled by Validated Nucleophilic Substitution Methodology Common to 5-Chloromethyl-1,2,4-oxadiazoles

The chloromethyl group at the 5-position of 1,2,4-oxadiazoles has been extensively validated as a reactive electrophilic handle for nucleophilic substitution with amines, thiols, and alcohols. The Gabriel amine synthesis route, employing potassium phthalimide followed by hydrazinolysis, has been demonstrated to convert 5-chloromethyl-3-aryl-1,2,4-oxadiazoles (3a–j) to the corresponding 5-aminomethyl derivatives (5a–j) in two steps [1]. A newer method developed by Ölmez et al. (2024) converts 3-aryl-5-chloromethyl-1,2,4-oxadiazoles to reactive 5-thiocyanato intermediates using NH₄SCN in triethylene glycol at 60 °C, followed by solvent-free reaction with tertiary or secondary alcohols (10–30 min, 60 °C) to yield thioether derivatives in good yields [2]. The resulting 1,2,4-oxadiazole-thioether library was evaluated against xanthine oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with the most potent compound 4h achieving IC₅₀ = 0.41 ± 0.067 µM against XO (superior to the positive control) and IC₅₀ = 0.95 ± 0.42 µM / 1.49 ± 0.45 µM against AChE/BChE [2]. While these specific enzyme inhibition values were obtained with 3-aryl-derived thioethers, the identical 5-chloromethyl reactive handle on the target compound enables analogous diversification chemistry, providing a validated synthetic platform that the direct methylamine analog (CAS 1394682-47-3) cannot offer due to its pre-substituted amine terminus .

Synthetic utility Nucleophilic substitution Diversification

Commercial Availability: Enamine-Stocked Building Block with Defined Purity, Lead Time, and Multi-Continental Warehouse Coverage

The target compound is cataloged and stocked by Enamine LLC (the world's largest supplier of screening compounds and building blocks ) under catalog number EN300-111487. Current stock availability is confirmed for both UA (Ukraine) and US warehouses, with a quoted lead time of 1–5 days for delivery . The compound is supplied at 95% purity [1], a specification adequate for most small-molecule discovery applications including library synthesis, hit-to-lead optimization, and agrochemical intermediate preparation. In contrast, several comparator 5-chloromethyl-1,2,4-oxadiazoles are available only from specialty catalog suppliers or require custom synthesis. For example, 5-(chloromethyl)-1,2,4-oxadiazole (CAS 69146-79-8) is listed by Enamine (EN300-31647) but lacks the 3-position functionalization needed for structure-diversification strategies [2]. The methylamine analog (CAS 1394682-47-3) is stocked by AKSci (catalog 6983DV, 95% purity) and Biosynth (UFC68247), confirming that products derived from the target compound via chloromethyl displacement are already in commercial demand . The target compound's MDL number (MFCD22392100) [1] and well-defined InChIKey (PDHBYUKLXUKRRI-UHFFFAOYSA-N) facilitate unambiguous procurement and inventory management across electronic laboratory information systems.

Procurement Supply chain Quality assurance

Recommended Application Scenarios for 5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Diversification via Nucleophilic Substitution at the 5-Chloromethyl Handle

The validated 5-chloromethyl reactivity—extensively demonstrated in the 2020 Gabriel amine synthesis (70–96% yields for 5-chloromethyl-3-aryl-1,2,4-oxadiazoles) [1] and the 2024 thioether diversification protocol using NH₄SCN/triethylene glycol at 60 °C followed by solvent-free alcoholysis [2]—can be directly applied to the target compound to generate diverse libraries of amine, thioether, and thiourea derivatives [3]. The intermediate logP (1.642) provides a favorable starting point for optimization, as lead compounds derived from more lipophilic 3-aryl precursors (logP > 2.7) frequently require polarity-enhancing modifications to meet drug-likeness criteria, whereas derivatives of the target compound begin closer to the recommended logP range of 1–3 for oral drug candidates [4]. Researchers synthesizing focused libraries targeting enzymes such as xanthine oxidase, acetylcholinesterase, or butyrylcholinesterase—where 1,2,4-oxadiazole thioethers have demonstrated sub-micromolar IC₅₀ values [2]—should prioritize this building block to explore the impact of the unique 3-(1-(ethylsulfanyl)ethyl) substituent on target engagement and selectivity.

Agrochemical Discovery: Fungicidal and Anti-Parasitic Lead Generation

The 1,2,4-oxadiazole scaffold is a privileged structure in agrochemical research, with demonstrated applications as fungicides, herbicides, and endoparasiticides [1][2]. Patent literature describes 1,2,4-oxadiazole derivatives as agents for combating phytopathogenic fungi [3] and as endoparasiticides [4]. The target compound's chloromethyl electrophile can be displaced by amines to access urea/thiourea derivatives structurally related to compounds with known fungicidal and herbicidal activities [1]. The ethylsulfanyl group at the 3-position mimics the thioether motifs found in commercial agrochemical agents, potentially enhancing target-site binding in fungal enzyme active sites. For agrochemical discovery programs, the compound's logP of 1.642 is particularly relevant: it falls within the optimal range for foliar uptake and phloem mobility (logP ≈ 1–3), whereas the more lipophilic 3-aryl analogs (logP > 2.7) may suffer from cuticular entrapment [5]. Procurement from Enamine with 1–5 day lead times supports rapid SAR iteration cycles common in agrochemical lead optimization [6].

Chiral 1,2,4-Oxadiazole Probe Synthesis for Target Identification Studies

The stereogenic center in the 3-(1-(ethylsulfanyl)ethyl) side chain distinguishes this building block from all commonly stocked 5-chloromethyl-1,2,4-oxadiazoles (which are uniformly achiral at the 3-position) [1]. Published studies on chiral 1,2,4-oxadiazoles have demonstrated that enantiomeric configuration can modulate antibacterial potency against multidrug-resistant Gram-positive pathogens [2]. The availability of the target compound as a racemate enables initial SAR exploration, with the potential for chiral resolution or asymmetric synthesis to access enantiopure derivatives for target engagement studies. When the chloromethyl group is displaced with an amine-bearing biotin, fluorophore, or photoaffinity label, the resulting chiral probe molecules can be employed in chemical proteomics experiments (e.g., pull-down assays with streptavidin beads followed by LC-MS/MS) to identify the protein targets responsible for observed phenotype [3]. Commercially available achiral 3-aryl or 3-alkyl building blocks cannot generate stereochemically defined probes of this type [4].

Physicochemical Property-Driven Fragment and Lead Optimization

The target compound's calculated logP of 1.642, polar surface area (PSA) of 38.92 Ų, and compliance with Lipinski's Rule of Five (all criteria satisfied) [1] position it as a fragment-like or early lead-like starting point for property-driven optimization. Its logP is 1.1–1.8 units lower than 3-aryl-5-chloromethyl-1,2,4-oxadiazole comparators [2][3] while being 1.6 units higher than the unsubstituted core [4], occupying a property space that balances solubility with permeability. This is particularly relevant for central nervous system (CNS) drug discovery programs, where optimal logP values range from 1 to 3 and PSA values below 60–70 Ų are desirable [5]. The 5-chloromethyl handle enables late-stage functionalization to append groups that fine-tune physicochemical properties (e.g., adding a basic amine to reduce logP or improve solubility) without requiring de novo synthesis of the oxadiazole core [6]. For procurement teams managing fragment library replenishment or lead optimization campaigns, the compound's reliable Enamine supply chain (1–5 day lead time, 95% purity) ensures consistent quality across multiple purchase orders .

Quote Request

Request a Quote for 5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.